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molecular formula C11H16N4O2 B8483190 N1-(3-nitropyridin-2-yl)cyclohexane-1,4-diamine

N1-(3-nitropyridin-2-yl)cyclohexane-1,4-diamine

Cat. No. B8483190
M. Wt: 236.27 g/mol
InChI Key: GYJHRMMXWORSNJ-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

2-Chloro-3-nitropyridine (10 g, 63.3 mmol), cyclohexane-1,4-diamine (7.2 g, 63.3 mmol), anhydrous dimethylformamide (100 mL) and anhydrous sodium carbonate (13.4 g, 126 mmol) were combined with stirring under nitrogen. The reaction mixture was stirred at room temperature for 14 hours. It was poured into water and the resulting orange solid was filtered off and found to be N1-(3-nitropyridin-2-yl)cyclohexane-1,4-diamine (8.2 g, 34.7 mmol, 54.9% yield) which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:11]1([NH2:18])[CH2:16][CH2:15][CH:14]([NH2:17])[CH2:13][CH2:12]1.CN(C)C=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[N+:8]([C:7]1[C:2]([NH:17][CH:14]2[CH2:15][CH2:16][CH:11]([NH2:18])[CH2:12][CH2:13]2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(CCC(CC1)N)N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the resulting orange solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.7 mmol
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 54.9%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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